molecular formula C11H11N3O2 B12930664 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide CAS No. 82439-85-8

1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide

Cat. No.: B12930664
CAS No.: 82439-85-8
M. Wt: 217.22 g/mol
InChI Key: JZPLXGKZAKUPAX-UHFFFAOYSA-N
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Description

1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide is a heterocyclic compound that features an imidazole ring substituted with a benzyl group, a hydroxyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One common method is the reaction of benzylamine with glyoxal and ammonia under controlled conditions to form the imidazole ring. The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the incorporation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of benzyl-4-oxo-1H-imidazole-5-carboxamide.

    Reduction: Formation of benzyl-4-hydroxy-1H-imidazole-5-amine.

    Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic pathways, which can lead to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-hydroxy-1H-imidazole-5-carboxamide is unique due to the presence of both the benzyl and hydroxyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

82439-85-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-benzyl-5-hydroxyimidazole-4-carboxamide

InChI

InChI=1S/C11H11N3O2/c12-10(15)9-11(16)13-7-14(9)6-8-4-2-1-3-5-8/h1-5,7,16H,6H2,(H2,12,15)

InChI Key

JZPLXGKZAKUPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2C(=O)N)O

Origin of Product

United States

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